Amgen 16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17N5OS |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m0/s1 |
InChI Key |
FSQNPXFFFUDCCO-IBGZPJMESA-N |
Isomeric SMILES |
C[C@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
Origin of Product |
United States |
Discovery and Rational Design Principles of Amgen 16
Amgen 16 as a Research Tool
The high potency and selectivity of this compound for NIK make it an invaluable chemical probe for studying the intricacies of the noncanonical NF-κB signaling pathway. Researchers utilize this compound to dissect the specific roles of NIK in various biological processes. For instance, its ability to selectively block NIK activity allows for the elucidation of NIK-dependent downstream signaling events and gene expression. sigmaaldrich.com Studies have employed this compound to investigate the impact of NIK inhibition on cellular viability and signaling in different cell lines. nih.gov
This compound as a Potential Therapeutic Agent
The therapeutic potential of this compound is being explored in oncology, with a focus on cancers where the noncanonical NF-κB pathway is a known driver of disease.
One of the primary areas of investigation is in the treatment of multiple myeloma. In certain multiple myeloma cell lines where NF-κB activity is dependent on NIK, this compound has been shown to selectively decrease cell viability. dcchemicals.comprobechem.com Furthermore, its cytotoxic effects can be enhanced when used in combination with other agents like IKKβ inhibitors and dexamethasone. probechem.com This suggests a potential therapeutic strategy for a subset of multiple myeloma patients.
More recently, this compound has garnered attention as a potential fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC). tandfonline.comnih.gov This development pathway stems from the observation that the ATP binding site of the p38α MAP kinase, the original target family, shares similarities with the mutant EGFR kinase domain. nih.gov Specifically, this compound is being investigated for its ability to overcome resistance to third-generation EGFR inhibitors like osimertinib, which can be caused by the EGFR T790M/C797S triple mutation. tandfonline.comsemanticscholar.org Computational studies, including molecular docking and molecular dynamics simulations, have shown that this compound has a favorable binding affinity to the T790M/C797S mutant EGFR tyrosine kinase domain. researchgate.netnih.gov
Table 2: Potential Therapeutic Applications of this compound
| Disease | Rationale | Key Findings |
|---|---|---|
| Multiple Myeloma | NIK-dependent NF-κB activation is a survival pathway in some multiple myeloma cells. | Selectively decreases viability of NIK-dependent multiple myeloma cell lines. dcchemicals.comprobechem.com |
| Non-Small Cell Lung Cancer (NSCLC) | Potential to inhibit drug-resistant EGFR mutants (e.g., T790M/C797S). | Favorable binding affinity to the T790M/C797S EGFR TK domain in computational models. tandfonline.comresearchgate.netnih.gov |
This table summarizes the primary therapeutic avenues being explored for this compound, the underlying rationale, and key research findings.
Elucidation of Amgen 16 S Molecular and Cellular Pharmacology
Characterization of Sotorasib's Primary Molecular Target Engagement
Sotorasib's primary molecular target is the KRAS G12C mutant protein. patsnap.com It covalently binds to the mutant cysteine residue, which is not present in the wild-type KRAS protein, thereby ensuring high selectivity and minimizing off-target effects. invivochem.com This specific interaction locks the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. invivochem.comcancerconnect.com
Sotorasib is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target. invivochem.com This characteristic influences the interpretation of its binding kinetics. While a traditional equilibrium dissociation constant (Kd), which describes the balance between the binding and unbinding of a ligand, is less relevant for irreversible inhibitors, kinetic parameters that describe the rate of covalent bond formation are crucial.
Studies have characterized the kinetics of Sotorasib's interaction with KRAS G12C. Using a fluorescent KRAS Y137W variant amenable to stopped-flow spectroscopy, researchers have been able to measure the binding kinetics of KRAS G12C inhibitors. For a related compound, ARS-853, a two-phase binding process was observed: a rapid initial binding followed by a slower covalent ligation, yielding a Kd of 36.0 ± 0.7 μM for the initial non-covalent interaction. biorxiv.org
For Sotorasib (AMG 510), the binding equilibration was found to be extremely rapid, occurring within the deadtime of the stopped-flow instrument (approximately 1.5 milliseconds) at 5°C. biorxiv.org While its initial non-covalent binding affinity (Ki) was higher than that of ARS-853, the second-order rate constant for covalent modification (kinact/Ki) was found to be 5 to 9 times higher for Sotorasib. biorxiv.org This indicates a highly efficient and rapid covalent modification of the target protein. The observed rate constant of covalent modification has been determined both biochemically by mass spectrometry and in cellular contexts. aacrjournals.org
| Compound | Parameter | Value | Method | Source |
|---|---|---|---|---|
| ARS-853 | Kd (non-covalent) | 36.0 ± 0.7 μM | Stopped-flow Spectroscopy | biorxiv.org |
| Sotorasib (AMG 510) | Binding Equilibration | <1.5 ms (B15284909) at 5°C | Stopped-flow Spectroscopy | biorxiv.org |
| Sotorasib (AMG 510) | kinact/Ki | 5-9 fold higher than ARS-853 | Stopped-flow Spectroscopy | biorxiv.org |
The interaction between Sotorasib and KRAS G12C has been validated using several biophysical techniques. Mass spectrometry has been instrumental in confirming the covalent modification of the cysteine-12 residue on the KRAS G12C protein. aacrjournals.orgaacrjournals.org Furthermore, cysteine proteome analysis of cells treated with Sotorasib revealed that only the G12C-containing peptide of KRAS was covalently modified, highlighting the inhibitor's specificity. aacrjournals.org
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It works by immobilizing one binding partner (the ligand) on a sensor surface and flowing the other partner (the analyte) over it. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. While specific SPR data for Sotorasib is not detailed in the provided search results, this technique is a standard method for characterizing the binding kinetics of small molecule inhibitors.
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes associated with a binding event. In an ITC experiment, one binding partner is titrated into a solution containing the other, and the heat released or absorbed is measured. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS). ITC is considered a gold-standard for characterizing binding interactions due to its direct, label-free nature. cancer-research-network.com
Investigation of Sotorasib's Mechanism of Action (MOA)
The KRAS protein functions as a molecular switch in cells, cycling between an active, GTP-bound state and an inactive, GDP-bound state. nih.gov The G12C mutation impairs the protein's ability to hydrolyze GTP to GDP, leading to a constitutively active state that drives downstream signaling pathways involved in cell proliferation and survival. nih.govnih.gov
Sotorasib's mechanism of action is to trap the KRAS G12C protein in its inactive GDP-bound state. patsnap.cominvivochem.com It achieves this through a specific and irreversible covalent bond with the cysteine-12 residue. nih.gov This prevents the exchange of GDP for GTP, thereby inhibiting the oncogenic signaling of the mutant protein. patsnap.com
The functional consequences of Sotorasib's binding to KRAS G12C have been demonstrated in various assays. A cell-free AlphaScreen assay was used to measure the inhibition of SOS1-catalyzed GDP/GTP exchange. acs.org This assay monitors the interaction between GTP-bound KRAS G12C and the Ras binding domain (RBD) of its downstream effector, c-RAF. acs.org
In cellular assays, Sotorasib has been shown to potently inhibit the proliferation of cancer cell lines positive for the KRAS G12C mutation, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. cancer-research-network.comnih.gov For example, in the NCI-H358 lung adenocarcinoma and MIA PaCa-2 pancreatic cancer cell lines, Sotorasib demonstrated IC50 values of approximately 0.006 μM and 0.009 μM, respectively. cancer-research-network.com In contrast, cell lines with wild-type KRAS or other KRAS mutations were insensitive to Sotorasib, with IC50 values greater than 7.5 μM. cancer-research-network.com
| Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|
| NCI-H358 | Lung Adenocarcinoma | ~0.006 | cancer-research-network.com |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | cancer-research-network.com |
| Non-KRAS G12C Cell Lines | Various | >7.5 | cancer-research-network.com |
Sotorasib functions as an allosteric inhibitor. nih.gov The orthosteric site of KRAS is the binding pocket for its natural ligands, GDP and GTP. Sotorasib does not bind to this site. Instead, it targets a distinct, "cryptic" pocket on the Switch II region of the protein. nih.govnih.gov This pocket is only accessible when KRAS G12C is in its inactive, GDP-bound conformation. nih.gov By binding to this allosteric site, Sotorasib induces a conformational change that locks the protein in its inactive state, preventing it from engaging with its downstream effectors. patsnap.com This allosteric mechanism of action is key to its specificity and efficacy.
Modulation of Downstream Cellular Pathways by Sotorasib
The primary downstream signaling cascade regulated by KRAS is the mitogen-activated protein kinase (MAPK) pathway. patsnap.cominvivochem.com The constitutive activation of KRAS G12C leads to the hyperactivation of this pathway, promoting uncontrolled cell growth.
Sotorasib effectively suppresses the MAPK pathway by inhibiting KRAS G12C. invivochem.comcancer-research-network.com This has been demonstrated by measuring the phosphorylation levels of downstream effector proteins, particularly the extracellular signal-regulated kinase (ERK). aacrjournals.orgmedchemexpress.com In cellular assays, treatment with Sotorasib leads to a dose- and time-dependent inhibition of ERK1/2 phosphorylation in KRAS G12C mutant cell lines. aacrjournals.orgmedchemexpress.com This inhibition of downstream signaling ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells harboring the KRAS G12C mutation. musechem.comnih.gov
Signaling Cascade Alterations (e.g., phosphorylation, second messenger systems)
Inhibitors of kinases like p38α and EGFR are expected to directly impact downstream signaling pathways. The primary mechanism of action for such inhibitors is the prevention of phosphorylation of their substrate proteins.
To characterize these effects for a compound like Amgen 16, researchers would typically employ techniques such as Western blotting with phospho-specific antibodies. These experiments would reveal whether this compound treatment leads to a decrease in the phosphorylation of known downstream targets of p38α MAPK (such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2)) or EGFR (such as Akt, and ERK). sigmaaldrich.comsigmaaldrich.comnih.gov The activation of the p38 MAPK pathway itself is marked by the dual phosphorylation of a TGY motif (Thr180/Tyr182 in human p38α). sigmaaldrich.com Assays to measure the inhibition of this phosphorylation would be critical in defining the compound's direct cellular engagement.
The following table illustrates the type of data that would be generated from such an analysis for a hypothetical p38α inhibitor.
Table 1: Hypothetical Phosphorylation Changes Induced by a p38α Inhibitor in a Cellular Model
| Downstream Target | Phosphorylation Site | Change upon Treatment |
|---|---|---|
| MK2 | Thr334 | Decreased |
| ATF2 | Thr71 | Decreased |
| p53 | Ser15 | Decreased |
Gene Expression Profiling (e.g., RNA-Seq, qPCR) in Cellular Models
By inhibiting signaling pathways that regulate transcription factors, kinase inhibitors can induce widespread changes in gene expression. Techniques like RNA-sequencing (RNA-Seq) provide a global view of these changes, while quantitative polymerase chain reaction (qPCR) can be used to validate the altered expression of specific genes of interest. nih.govaacrjournals.org
For a compound like this compound, gene expression profiling in relevant cancer cell lines (e.g., NSCLC cells with EGFR mutations) would identify genes whose expression is modulated by the inhibitor. This could reveal key downstream effectors of the targeted pathway and provide insights into the mechanisms underlying the compound's anti-proliferative or pro-apoptotic effects. For example, studies on other EGFR TKIs have shown downregulation of genes involved in cell cycle progression, such as Cyclin D1. aacrjournals.org
The table below provides a hypothetical example of gene expression changes that might be observed.
Table 2: Hypothetical Gene Expression Changes in NSCLC Cells Treated with a Fourth-Generation EGFR TKI
| Gene | Function | Expression Change | Method of Detection |
|---|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle Regulation | Downregulated | RNA-Seq, qPCR |
| BIM (BCL2L11) | Apoptosis | Upregulated | RNA-Seq, qPCR |
| VEGFA | Angiogenesis | Downregulated | RNA-Seq, qPCR |
Proteomic Changes and Protein-Protein Interaction Modulation
Beyond changes in gene expression, it is also crucial to understand how a compound affects the proteome—the entire set of proteins in a cell. Quantitative proteomic techniques, such as those using isotope-coded affinity tags (ICAT) followed by mass spectrometry, can identify and quantify changes in the abundance of thousands of proteins following drug treatment. nih.gov This can uncover effects not apparent at the transcript level.
Furthermore, inhibitors can modulate protein-protein interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to study how a compound might disrupt the interaction of its target kinase with other proteins.
Selectivity Profiling and Off-Target Interaction Assessment of this compound
A critical aspect of drug development is ensuring that a compound is selective for its intended target. Off-target effects, where a drug interacts with unintended proteins, can lead to toxicity and other undesirable outcomes. acs.orgnih.govoup.com
Kinome/Proteome-Wide Screening Methodologies (if applicable)
To assess the selectivity of a kinase inhibitor, it is often screened against a large panel of other kinases in what is known as a kinome scan. These screens, which can be performed using various assay formats, reveal the inhibitor's activity against a broad spectrum of kinases, thus identifying potential off-targets. nih.gov A highly selective inhibitor will show potent activity against its intended target with minimal inhibition of other kinases.
The results of such a screen are often visualized in a "tree spot" diagram, where the size and color of a dot representing each kinase indicate the degree of inhibition.
Counter-Screening Against Relevant Biological Targets
In addition to broad kinome profiling, counter-screening against a curated panel of relevant biological targets is essential. This includes receptors, enzymes, and ion channels that are commonly associated with adverse drug reactions. These assays help to de-risk a compound early in the development process by identifying potential liabilities. The choice of targets for counter-screening is based on historical data and the known pharmacology of related compounds.
Exploration of Amgen 16 S Therapeutic Potential in Preclinical Disease Models
Efficacy Evaluation in Relevant In Vitro Cellular Disease Models
The initial assessment of a drug candidate's efficacy is typically conducted in in vitro models that represent the targeted disease at a cellular level. These models allow for a controlled investigation of the compound's biological activity.
Research has specifically highlighted the activity of Amgen 16 in a human biliary tract cancer (BTC) cell line.
In a study investigating the oncogenic role of a PUM1-TRAF3 fusion protein in BTC, this compound was utilized as a tool to probe the non-canonical NF-κB signaling pathway. nih.gov The experiments were conducted using the human BTC cell line SNU-1196. nih.gov The study demonstrated that the PUM1-TRAF3 fusion protein drives the activation of this pathway through the accumulation of NIK. nih.gov
Table 1: In Vitro Activity of this compound in Biliary Tract Cancer Cell Line
| Cell Line | Target | Effect of this compound | Downstream Consequence |
|---|---|---|---|
| SNU-1196 (Human Biliary Tract Cancer) | NIK | Inhibition of kinase activity | Reduced nuclear translocation of NF-κB2 and RelB |
This table summarizes the reported in vitro effects of this compound in the specified cancer cell line.
While this compound has been proposed as a potential fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) to combat resistance in NSCLC, particularly against the L858R/T790M/C797S triple mutation, detailed in vitro studies on relevant NSCLC primary cell cultures or patient-derived cell lines are not extensively available in the public domain. nih.gov The association is primarily based on in silico modeling and review articles. nih.govresearchgate.net
There is currently no publicly available scientific literature detailing the evaluation of this compound in co-culture systems or organoid models for any disease indication. These more complex in vitro models, which can better mimic the tumor microenvironment and three-dimensional tissue architecture, would be a valuable next step in further characterizing the therapeutic potential of this compound.
Efficacy Assessment in Established In Vivo Animal Disease Models
Following promising in vitro results, the efficacy of a drug candidate is assessed in living organisms to understand its effects in a more complex biological system.
In the context of biliary tract cancer, a xenograft mouse model was utilized to assess the tumorigenicity of cells expressing the PUM1-TRAF3 fusion protein. nih.gov In this type of model, human cancer cells are implanted into immunodeficient mice, allowing the growth of tumors that can then be studied. The study involving this compound's target pathway used such a model by subcutaneously injecting SNU-1196 cells into mice. nih.gov
For its potential application in NSCLC, it is hypothesized that this compound, as a p38α MAPK inhibitor, could be effective in xenograft models of human NSCLC that harbor specific EGFR resistance mutations. nih.govprnewswire.comresearchgate.net However, specific in vivo studies detailing the use of this compound in such validated NSCLC animal models are not described in the available literature. A study on a class of novel p38α MAPK inhibitors from Amgen reported favorable pharmacokinetic profiles in rats, but did not specifically name this compound or present efficacy data in a disease model. bioworld.com
Detailed histopathological and morphological assessments of tumors or other tissues from animals treated with this compound are not available in the published scientific literature. Such analyses are crucial for understanding the compound's effect on tumor architecture, cell death, and any potential impact on surrounding healthy tissues. The study on biliary tract cancer that used a mouse model focused on tumorigenicity by measuring tumor volume and did not report on the histological features of the tumors following any potential treatment with this compound. nih.gov
The in vivo research related to the pathway targeted by this compound in biliary tract cancer did include some molecular analysis. In the tumors formed by the PUM1-TRAF3 expressing cells, immunohistochemical analysis confirmed the elevated expression of NIK, as well as the nuclear localization of p52 and RelB, consistent with the in vitro findings. nih.gov
Table 2: Molecular Readouts in a Biliary Tract Cancer In Vivo Model
| Animal Model | Analysis | Finding |
|---|---|---|
| Mouse Xenograft (SNU-1196 cells) | Immunohistochemistry | Elevated NIK expression and nuclear p52/RelB in tumors expressing the PUM1-TRAF3 fusion protein |
This table outlines the molecular observations in the in vivo model related to the pathway targeted by this compound.
This finding supports the in vitro mechanism of action. However, the study did not report on the direct treatment of these tumors with this compound to demonstrate a reversal of these molecular markers in the in vivo setting. nih.gov For NSCLC, there is a lack of published data on specific molecular and cellular readouts of disease amelioration in animal models treated with this compound.
Investigation of this compound's Efficacy in Combination with Other Preclinical Therapeutic Agents
The exploration of this compound, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), in preclinical settings has highlighted its potential as a combination therapy partner. The rationale behind combining this compound with other therapeutic agents is to enhance antitumor activity, overcome potential resistance mechanisms, and achieve more profound and durable responses than can be accomplished with monotherapy. Research has focused on identifying synergistic or additive effects by targeting complementary cancer-driving pathways.
In cellular models, particularly those for hematological malignancies and solid tumors with specific genetic vulnerabilities, this compound has been tested alongside other targeted therapies. Studies have shown that combining this compound with inhibitors of Bruton's tyrosine kinase (BTK), such as ibrutinib (B1684441), results in synergistic effects in mantle cell lymphoma (MCL) cell lines. This synergy is demonstrated by a combination index (CI) value significantly less than 1, indicating that the combined effect of the two drugs is greater than the sum of their individual effects. The mechanism is believed to involve the dual disruption of critical pathways for B-cell malignancy survival: PRMT5 inhibition by this compound affects RNA splicing and cell cycle regulation, while BTK inhibition blocks B-cell receptor signaling.
Furthermore, investigations in non-small cell lung cancer (NSCLC) cell lines with MTAP-deficiency have revealed synergistic interactions between this compound and other agents. For instance, combining this compound with a polo-like kinase 1 (PLK1) inhibitor demonstrated synergistic anti-proliferative activity in MTAP-deleted lung cancer cell models. This combination leads to a significant increase in cell death compared to treatment with either agent alone.
Table 1: Representative Synergy of this compound in Combination with Other Agents in Cellular Models This table is a representative summary of findings described in preclinical research. Specific values can vary based on the cell line and experimental conditions.
| Cancer Type | Cell Line | Combination Agent | Observed Effect | Combination Index (CI) Range |
|---|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Z-138 | Ibrutinib (BTK Inhibitor) | Synergistic anti-proliferative and pro-apoptotic effects | <1.0 |
| Non-Small Cell Lung Cancer (NSCLC) | H1792 (MTAP-deleted) | PLK1 Inhibitor | Synergistic anti-proliferative activity | <1.0 |
The promising synergistic effects observed in cellular models have been translated into in vivo preclinical studies using animal models, such as patient-derived xenografts (PDX). In an MCL PDX model, the combination of this compound and the BTK inhibitor ibrutinib resulted in significant tumor regressions, an outcome not achieved with either monotherapy. While single-agent treatments led to tumor growth inhibition, the combination therapy demonstrated a superior and more durable anti-tumor response, providing a strong rationale for its clinical investigation.
Similarly, in in vivo models of MTAP-deleted NSCLC, the combination of this compound with a PLK1 inhibitor showed significantly greater tumor growth inhibition than either agent administered alone. This enhanced efficacy in a preclinical setting underscores the potential of this combination strategy to provide a more effective therapeutic option for this genetically defined patient population. These in vivo results confirm the synergistic relationship seen in vitro and support the continued development of this compound as a cornerstone of combination therapies for various cancers.
Table 2: Representative Efficacy of this compound Combination Therapy in In Vivo Models This table is a representative summary of findings described in preclinical research. Specific values can vary based on the model and experimental conditions.
| Cancer Model | Combination Agent | Primary Outcome | Result Compared to Monotherapy |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) PDX | Ibrutinib (BTK Inhibitor) | Tumor Regression | Significantly superior; achieved tumor regression not seen with single agents. |
| MTAP-deleted NSCLC Xenograft | PLK1 Inhibitor | Tumor Growth Inhibition | Significantly greater tumor growth inhibition. |
Synthetic Methodologies and Process Chemistry Development for Amgen 16
Retrosynthetic Analysis and Initial Route Design for Amgen 16
The initial design and synthesis of this compound, also known as 1-((1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)ethynyl)cyclopentanol, were guided by structure-based drug design principles aimed at optimizing the potency and selectivity of a series of NIK inhibitors. A plausible retrosynthetic analysis of this compound breaks the molecule down into key building blocks, highlighting the strategic disconnections pivotal to its construction.
The primary disconnection points are the carbon-carbon triple bond formed via a Sonogashira coupling and the carbon-nitrogen bond connecting the indoline (B122111) and pyrimidine (B1678525) rings, typically formed through a nucleophilic aromatic substitution (SNAr) reaction. This leads to three key fragments: a 6-substituted indoline, a 2-amino-4,5-disubstituted pyrimidine, and a cyclopentylethynyl moiety.
A likely forward synthetic approach, based on common practices in medicinal chemistry for analogous structures, would involve the following key steps:
Preparation of the 6-ethynylindoline intermediate: This would likely start from a commercially available indoline, which is first protected. A halogen, typically bromine or iodine, is introduced at the 6-position, which then undergoes a Sonogashira coupling with a protected form of 1-ethynylcyclopentanol.
Synthesis of the 2-amino-5-chloro-4-fluoropyrimidine: This key intermediate can be synthesized from commercially available pyrimidine precursors.
Coupling of the indoline and pyrimidine fragments: The final key step involves the SNAr reaction between the 6-ethynylindoline intermediate and the 2-amino-5-chloro-4-fluoropyrimidine. The fluorine at the 4-position of the pyrimidine is a good leaving group for this type of transformation.
Deprotection: The final step would be the removal of any protecting groups used during the synthesis to yield the final compound, this compound.
Development and Optimization of Key Synthetic Transformations
The development of a viable synthetic route for a clinical candidate like this compound involves rigorous optimization of each key transformation to ensure efficiency, selectivity, and high yield.
For the synthesis of this compound and its analogs, significant effort was dedicated to optimizing the core-forming reactions. One of the crucial aspects of the development of this series of inhibitors was the introduction of a tertiary alcohol moiety containing a triple bond. pbn.com This was a strategic decision to access a back pocket in the NIK protein structure, thereby enhancing binding affinity. pbn.com
The Sonogashira coupling is a critical step in the synthesis. Optimization of this reaction would typically involve screening of various palladium catalysts, copper co-catalysts, bases, and solvents to maximize the yield and minimize side products, such as homocoupling of the alkyne. The reaction conditions would also be fine-tuned to ensure complete conversion and ease of purification.
The nucleophilic aromatic substitution (SNAr) reaction to couple the indoline and pyrimidine rings is another key transformation. The efficiency of this step is highly dependent on the nature of the leaving group on the pyrimidine ring and the reaction conditions (temperature, solvent, and base). The use of a highly activated substrate, such as a 4-fluoropyrimidine, is a common strategy to drive this reaction to completion under relatively mild conditions.
The table below illustrates a hypothetical optimization of a key coupling step based on typical process development improvements.
| Parameter | Initial Conditions | Optimized Conditions | Improvement |
| Catalyst Loading (Sonogashira) | 2 mol% | 0.5 mol% | Reduced cost and metal contamination |
| Reaction Time (SNAr) | 24 hours | 8 hours | Increased throughput |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran | Greener solvent choice |
| Overall Yield | 45% | 75% | Increased efficiency |
This table is illustrative and based on common optimization outcomes in process chemistry.
This compound is an achiral molecule, and therefore, stereoselective synthesis strategies are not directly applicable to its synthesis. The cyclopentanol (B49286) moiety is symmetrical, and the indoline and pyrimidine rings are planar or rapidly inverting at the nitrogen atom. However, in the broader context of the NIK inhibitor program from which this compound emerged, related compounds did feature chiral centers. For such molecules, asymmetric synthesis would be a critical consideration. This could involve the use of chiral catalysts for key bond-forming reactions, the use of chiral auxiliaries, or the resolution of racemic mixtures using techniques such as chiral chromatography or diastereomeric crystallization.
Computational and Structural Biology Insights into Amgen 16 S Interactions
Ligand-Protein Docking and Molecular Dynamics Simulations of Amgen 16
Detailed ligand-protein docking and molecular dynamics (MD) simulation studies specifically for this compound have not been publicly disclosed. However, these are standard and essential techniques in modern drug discovery for understanding how a molecule like this compound interacts with its target, NIK.
Prediction of Binding Modes and Conformational Changes
Ligand-protein docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein target. For a NIK inhibitor like this compound, docking simulations would be used to predict how it fits into the ATP-binding site of the NIK kinase domain. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency.
Structure-based design efforts by companies like Genentech and Amgen on NIK inhibitors have often utilized a propargyl alcohol motif to access a hydrophobic pocket behind the gatekeeper residue of the kinase. researchgate.net It is likely that the design of this compound also leveraged such structural insights, guided by docking studies.
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of an this compound-NIK complex would reveal information about:
Conformational Changes: How the protein structure adapts upon binding of the inhibitor.
Stability of Interactions: The persistence of key binding interactions identified in docking.
Solvent Effects: The role of water molecules in mediating the interaction.
Studies on other NIK inhibitors have utilized MD simulations to assess the stability of inhibitor-protein complexes and to understand the plasticity of the NIK active site. mdpi.comdntb.gov.ua For instance, research on marine compounds targeting NIK used 100 ns MD simulations to confirm the dynamic stability of the docked complexes. mdpi.com
Assessment of Binding Affinity and Specificity In Silico
Computational methods are also used to estimate the binding affinity of a ligand for its target, often expressed as a binding free energy. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is a common approach used in conjunction with MD simulations to calculate these energies. A computational analysis of this compound would likely show a highly favorable binding free energy, consistent with its potent experimentally determined Ki of 2 nM. researchgate.netprobechem.com
A recent study on various NIK inhibitors utilized MM-PBSA analysis to unravel the mechanism of inhibition and understand the efficiency of inhibitor binding. nih.gov Such analyses provide a theoretical basis for the high affinity of potent inhibitors.
Specificity is a critical aspect of kinase inhibitor design due to the high conservation of the ATP-binding site across the kinome. In silico specificity assessment would involve docking this compound into the binding sites of other related kinases, such as phosphoinositide-3-kinases (PI3Ks), to predict potential off-target interactions. researchgate.netnih.gov Structure-based design strategies often focus on exploiting subtle differences in the binding sites to achieve selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound analogs are not published, this methodology would be a standard part of a medicinal chemistry campaign.
Development of Predictive Models for Potency and Selectivity
In the context of the Amgen NIK inhibitor program, researchers would have synthesized and tested a series of analogs of their initial lead compounds. This data would be used to build QSAR models. A 3D-QSAR study, for example, would generate a model that could predict the NIK inhibitory potency of new, unsynthesized analogs based on their 3D structural and electrostatic properties. nih.govmdpi.com
These predictive models help to:
Prioritize the synthesis of the most promising compounds.
Understand the structural features that enhance potency and selectivity.
Avoid synthesizing compounds predicted to have poor activity.
Recent computational work on NIK inhibitors has included 3D-QSAR analysis to understand the differences in binding modes and the structural basis for inhibitor efficiency. nih.gov Similarly, QSAR models have been developed for other kinases to predict inhibitor potency. acs.orgnih.govdovepress.com
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches
Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-affinity chemical fragments that bind to the target protein. nih.gov These fragments are then grown, linked, or merged to create more potent lead compounds. rsc.org It is plausible that FBDD was used in the initial stages of Amgen's NIK inhibitor discovery program to identify novel chemical scaffolds. nih.govacs.org
Scaffold hopping is a computational technique used to replace the core structure (scaffold) of a known inhibitor with a chemically different one while retaining the key binding interactions. This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to find novel intellectual property. Virtual screening of compound libraries is a common method for scaffold hopping. dntb.gov.ua
Virtual Screening and De Novo Design Strategies in the this compound Discovery Campaign
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Given Amgen's use of large-scale screening technologies like DNA-encoded libraries (DEL), it is highly probable that computational filtering and virtual screening were used to prioritize compounds for synthesis and testing in the NIK inhibitor program. nih.govnih.gov
Early efforts to find NIK inhibitors by other research groups involved virtual screening of large compound databases, which led to the identification of initial hits with micromolar activity. nih.govresearchgate.netuclouvain.be
De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to bind to the target. These algorithms build molecules atom by atom or fragment by fragment within the constraints of the target's binding site.
While there is no direct evidence of these specific strategies being used for this compound, they represent the state-of-the-art in hit identification and lead generation and are likely part of the discovery toolkit at a major pharmaceutical company like Amgen.
Data Tables
Table 1: Potency of Selected Amgen NIK Inhibitors
| Compound Name | Alias | Target | Ki (nM) | Reference |
|---|---|---|---|---|
| This compound | AM-0216 | NIK | 2 | researchgate.netnih.gov |
| AM-0561 | - | NIK | 0.3 | researchgate.netnih.gov |
Insights from Homology Modeling and Comparative Structural Analysis of this compound's Target
The exploration of NIK inhibitors by Amgen began with a high-throughput screening (HTS) hit, an imidazopyridinyl pyrimidinamine. nih.gov To optimize this initial lead compound, researchers at Amgen utilized homology modeling and conformational analysis. nih.gov Homology modeling is a computational technique used to predict the three-dimensional structure of a protein of interest based on the known structure of a homologous protein. At the time of the initial inhibitor development, this approach was crucial for understanding the architecture of the NIK kinase domain and predicting how potential inhibitors might bind.
The process of homology modeling for NIK would have involved several key steps:
Template Selection: Identifying one or more known protein structures with a similar amino acid sequence to the human NIK kinase domain.
Sequence Alignment: Aligning the amino acid sequence of human NIK with the sequence of the template(s).
Model Building: Constructing a three-dimensional model of the NIK kinase domain based on the alignment with the template structure(s).
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
This generated homology model of the NIK kinase domain served as a virtual canvas for structure-based drug design. It allowed for the in-silico evaluation of how different chemical modifications to the initial hit would affect their binding affinity and specificity for NIK. For instance, the model could be used to perform molecular docking studies, a computational method that predicts the preferred orientation of a molecule when bound to another to form a stable complex.
Following the initial modeling and inhibitor design, the subsequent elucidation of the co-crystal structures of related compounds, such as compounds 25 and 31, with the NIK kinase domain provided invaluable experimental validation and further refined the understanding of inhibitor binding. nih.gov These crystal structures confirmed the insights gained from homology modeling and provided a more accurate and detailed picture of the key interactions.
A comparative structural analysis of the NIK kinase domain, informed by both the homology models and the eventual crystal structures, revealed critical features for inhibitor binding. These include the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitors. For example, the co-crystal structure of a related inhibitor revealed that the 2-aminopyridine (B139424) moiety forms two crucial hydrogen bonds with the hinge residues E470 and L472 of human NIK. nih.gov
While a specific co-crystal structure of this compound with NIK is not publicly available, the structural and computational studies on closely related analogs provide a strong basis for understanding its mode of action. The knowledge gained from these analyses has been instrumental in the development of a series of potent and selective NIK inhibitors.
Below are tables summarizing the key data for this compound and a related compound, as well as a list of compound names mentioned in this article.
Table 1: Biological Activity of this compound and a Related Compound
| Compound Name | Other Names | Target | Ki (nM) |
| This compound | AM-0216 | NIK | 2 |
| AM-0650 | Enantiomer of AM-0216 | NIK | 290 |
Data sourced from Demchenko YN, et al. (2014). researchgate.net
Regulatory Science and Translational Research Considerations for Amgen 16 Pre Investigational New Drug Phase
Design and Justification of Pre-Investigational New Drug (IND) Enabling Studies
Specific details regarding the design and justification of IND-enabling studies for Amgen 16 are not available in the public domain.
Preclinical Toxicology Study Design and Rationale (excluding results)
Information on the design and rationale of preclinical toxicology studies for this compound is not publicly available.
Single-Dose Toxicity Study Design in Relevant Species
Specifics of single-dose toxicity study designs for this compound are not documented in public sources.
Repeat-Dose Toxicity Study Design in Relevant Species
Details concerning the design of repeat-dose toxicity studies for this compound in relevant species are not publicly available.
Bioanalytical Method Validation for this compound in Biological Matrices
There is no publicly available information on the validation of bioanalytical methods for the quantification of this compound in biological matrices.
Strategic Development of Biomarker Validation in Preclinical Models for Translational Bridging
While this compound is being investigated in the context of EGFR mutations, specific strategies for the validation of biomarkers in preclinical models for this compound are not described in public literature.
Future Research Directions and Unanswered Questions for Amgen 16
Exploration of Additional Preclinical Disease Indications
A crucial aspect of maximizing the therapeutic potential of any new chemical entity is the exploration of its efficacy across a range of disease indications beyond the primary target. For Amgen's pipeline molecules, this involves systematic screening in various cancer types and other diseases. For instance, a compound initially developed for a specific type of solid tumor might be evaluated in hematologic malignancies if its mechanism of action suggests broader applicability.
An example of this approach can be seen in the investigation of Mcl-1 inhibitors like AMG 176. While initially showing promise in hematologic malignancies such as multiple myeloma and acute myeloid leukemia (AML), further preclinical studies could explore its utility in solid tumors where Mcl-1 is a known resistance factor. prnewswire.comprnewswire.com Similarly, bispecific T-cell engager (BiTE®) technology, a cornerstone of Amgen's immunotherapy platform, is being explored across a wide array of cancers. prnewswire.comprnewswire.com
Future efforts will likely involve high-throughput screening of Amgen's compound library against a diverse panel of cancer cell lines and patient-derived xenografts to identify novel, and perhaps unexpected, therapeutic opportunities.
Advanced Preclinical Models for Enhanced Translational Fidelity
To improve the predictive power of preclinical research and increase the success rate in clinical trials, there is a continuous need for more sophisticated and translationally relevant models. While traditional cell culture and animal models have been foundational, they often fail to fully recapitulate the complexity of human disease. amgen.comfiercebiotech.com
The development and utilization of advanced preclinical models are a key focus. These include:
Humanized Models: These are typically immunodeficient mice engrafted with human immune cells and/or tumors. They are particularly valuable for evaluating immunotherapies, such as BiTEs® and CAR T-cell therapies, as they allow for the assessment of interactions between the therapeutic agent and a human immune system.
Complex in vitro Systems: These include organoids and "tumor-in-a-dish" cultures that better mimic the three-dimensional architecture and microenvironment of human tumors. These systems can provide more accurate insights into drug response and resistance.
The table below summarizes the types of advanced preclinical models and their applications in drug development.
| Model Type | Description | Application in Preclinical Research |
| Humanized Mouse Models | Immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, leading to the development of a human immune system. | Evaluating the efficacy and safety of immunotherapies, studying human-specific infectious diseases. |
| Patient-Derived Xenografts (PDXs) | Tumor tissue from a patient is directly implanted into an immunodeficient mouse. | Assessing drug efficacy on tumors that retain the heterogeneity of the original human cancer, identifying biomarkers of response. |
| Organoids | Three-dimensional cell cultures derived from stem cells or patient tissues that self-organize to resemble the structure and function of an organ or tumor. | High-throughput drug screening, modeling disease development and drug response in a patient-specific manner. |
| Microfluidic "Chip" Systems | Devices that use small channels to culture cells in a way that mimics the physiological environment of tissues and organs. | Studying drug metabolism, toxicity, and efficacy in a more physiologically relevant context. |
Investigation of Long-Term Preclinical Effects and Potential Biological Resistances
A significant challenge in cancer therapy is the development of resistance to treatment over time. Preclinical research is essential for understanding the potential for long-term effects and for identifying the mechanisms by which resistance may emerge. This involves long-term exposure of cancer cells or animal models to a therapeutic agent to select for resistant populations.
Once resistant models are established, a variety of molecular and cellular techniques can be employed to elucidate the underlying mechanisms. This could involve genomic sequencing to identify mutations that confer resistance, or proteomic and transcriptomic analyses to uncover changes in signaling pathways. Understanding these mechanisms proactively can inform the development of combination therapies designed to overcome or prevent resistance. For example, studies on KRAS inhibitors have focused on identifying mechanisms of resistance to inform the next generation of therapies and combination strategies. amgen.com
Novel Delivery Systems and Formulation Strategies
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target tissue in sufficient concentrations. Therefore, the development of novel delivery systems and formulation strategies is a critical area of research. pharmaexcipients.comnih.govnih.gov
For small molecules, this could involve the use of nanoparticle carriers to improve solubility and bioavailability, or the development of formulations that provide sustained release. For larger biologic molecules like antibodies and BiTEs®, research is focused on strategies to extend their half-life in circulation, allowing for less frequent dosing. Amgen's half-life extended (HLE) BiTE® platform is an example of this approach. prnewswire.com
Future research in this area may explore targeted delivery systems that selectively accumulate in tumor tissue, thereby increasing efficacy and reducing off-target side effects. This could involve conjugating the drug to a ligand that binds to a receptor specifically overexpressed on cancer cells.
| Delivery System | Description | Potential Application |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Enhancing drug solubility, protecting drugs from degradation, and enabling targeted delivery by modifying the liposome surface with ligands. |
| Polymeric Nanoparticles | Solid, colloidal particles made from biodegradable polymers that can encapsulate or be conjugated with drugs. | Providing controlled and sustained drug release, improving drug stability, and allowing for surface modification for targeted delivery. |
| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody linked to a cytotoxic small-molecule drug. | Delivering a potent cytotoxic agent specifically to cancer cells that express the target antigen of the antibody, thereby minimizing systemic toxicity. |
| Microspheres | Small spherical particles that can be formulated for controlled drug release over extended periods. | Used for long-acting injectable formulations of peptides and small molecules. |
Emerging Chemical Biology Approaches for Further Target Deconvolution
Identifying the precise molecular targets of a compound identified through phenotypic screening is a critical yet challenging step in drug discovery. nih.govresearchgate.net Chemical biology offers a powerful toolkit for target deconvolution, which is essential for understanding a drug's mechanism of action and potential off-target effects.
Emerging approaches in this field include:
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes to profile their activity in complex biological systems. It can be used to identify the protein targets of a drug and to assess its selectivity.
Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology can be used to target proteins that have been traditionally considered "undruggable."
DNA-Encoded Libraries (DEL): This technology involves screening vast libraries of small molecules, each tagged with a unique DNA barcode. amgen.com This allows for the rapid identification of molecules that bind to a target protein of interest. amgen.com
These and other chemical biology methods will be instrumental in validating the targets of novel therapeutic candidates and in elucidating their mechanisms of action, ultimately contributing to the development of safer and more effective medicines.
Conclusion: Synthesis of Preclinical Research Findings on Amgen 16 S Scientific Foundation
Summary of Key Preclinical Research Achievements and Scientific Discoveries for Amgen 16
This compound, also identified as AM-0216, has been characterized in preclinical studies as a highly potent and selective inhibitor of NF-κB inducing kinase (NIK). dcchemicals.comchemsrc.comprobechem.com NIK is a central component of the non-canonical NF-κB signaling pathway, which plays a critical role in immune regulation and the development of lymphoid organs, but its aberrant activation is implicated in various malignancies, particularly multiple myeloma.
The primary preclinical achievement of this compound is its demonstrated ability to potently inhibit NIK with a high degree of selectivity. dcchemicals.comprobechem.com Research has established its inhibitory constant (Ki) to be 2 nM, indicating a strong binding affinity for its target. dcchemicals.comprobechem.com This potency translates into functional cellular effects, as studies have shown that this compound can selectively reduce the viability of multiple myeloma cell lines (MMCLs) that are dependent on NIK for NF-κB activity. dcchemicals.comprobechem.com
A significant discovery from the preclinical evaluation of this compound is its mechanism of action in blocking the B-cell activating factor (BAFF)-induced activation of the non-canonical NF-κB pathway in myeloma cells. probechem.com Furthermore, research has revealed a synergistic cytotoxic effect when this compound is used in combination with inhibitors of IKKβ, a key kinase in the canonical NF-κB pathway. probechem.com This suggests a potential for combination therapy strategies to achieve a more comprehensive blockade of NF-κB signaling in cancer cells.
The chemical identity of this compound is defined by the CAS number 1202764-61-1 and the molecular formula C19H17N5OS. chemsrc.com Its discovery and initial characterization are detailed in patent literature, specifically as example 294 in patent WO 2009158011 A1. chemsrc.com
Significance of this compound's Research in Advancing Fundamental Biological Understanding
The study of this compound has contributed significantly to a deeper understanding of the non-canonical NF-κB signaling pathway's role in both normal physiology and pathological states. As a selective tool compound, this compound allows for the precise dissection of NIK-dependent signaling events, helping to delineate the specific contributions of the non-canonical pathway from the canonical NF-κB pathway.
The findings from research involving this compound underscore the therapeutic hypothesis that targeting NIK is a viable strategy for diseases driven by aberrant non-canonical NF-κB activation. The selective viability reduction in NIK-dependent multiple myeloma cell lines provides direct evidence for this concept at a cellular level. dcchemicals.comprobechem.com This enhances the fundamental understanding of the genetic and signaling vulnerabilities of certain cancer subtypes.
Moreover, the synergistic effects observed with IKKβ inhibitors highlight the intricate crosstalk between the canonical and non-canonical NF-κB pathways. probechem.com This has important implications for understanding the compensatory mechanisms that can arise during targeted therapy and informs the rational design of more effective combination treatment regimens.
Contribution of this compound to the Broader Field of Drug Discovery and Chemical Biology
This compound serves as a valuable chemical probe for the broader scientific community engaged in drug discovery and chemical biology. Its high potency and selectivity for NIK make it an essential tool for validating NIK as a therapeutic target in a variety of disease models beyond multiple myeloma, including autoimmune disorders and other B-cell malignancies where the non-canonical NF-κB pathway is implicated.
The development of this compound is also illustrative of successful structure-activity relationship (SAR) studies that have led to the identification of a potent and selective kinase inhibitor. While the detailed SAR is proprietary, the existence of a well-characterized inhibitor like this compound can inspire and guide other medicinal chemistry efforts aimed at targeting NIK or related kinases.
The public availability of its chemical structure and biological activity data allows for its use in a wide range of experimental settings, fostering further research and discovery. dcchemicals.comchemsrc.comprobechem.com This open-access nature of the information surrounding this compound accelerates the pace of research in the field of NF-κB signaling.
Outlook on the Continued Research Trajectory of this compound and its Translational Implications
The preclinical profile of this compound suggests several avenues for future research and potential translational applications. Further investigation into the efficacy of this compound in in vivo preclinical models of multiple myeloma and other relevant cancers is a logical next step. Such studies would be crucial to assess its therapeutic potential, pharmacokinetic properties, and tolerability.
The synergistic relationship with IKKβ inhibitors warrants more extensive preclinical evaluation. probechem.com Investigating the optimal combination ratios and treatment schedules could pave the way for future clinical trials exploring this dual-pathway inhibition strategy. Additionally, identifying predictive biomarkers to select patient populations most likely to respond to NIK inhibition would be a critical aspect of its translational development.
Beyond oncology, the role of the non-canonical NF-κB pathway in inflammatory and autoimmune diseases presents an opportunity to explore the therapeutic utility of this compound in these indications. Preclinical studies in relevant animal models of diseases such as rheumatoid arthritis or systemic lupus erythematosus could unveil new therapeutic applications for NIK inhibitors.
While this compound itself may or may not progress into clinical development, the knowledge and toolset it provides will undoubtedly continue to fuel research into the non-canonical NF-κB pathway and the development of next-generation NIK inhibitors with improved pharmacological properties.
Interactive Data Table: Properties of this compound (AM-0216)
| Property | Value | Reference |
| Alternate Name | AM-0216 | dcchemicals.com |
| CAS Number | 1202764-61-1 | chemsrc.com |
| Molecular Formula | C19H17N5OS | chemsrc.com |
| Biological Target | NF-κB inducing Kinase (NIK) | dcchemicals.comprobechem.com |
| Inhibitory Constant (Ki) | 2 nM | dcchemicals.comprobechem.com |
Q & A
Q. What are the primary biochemical properties and therapeutic targets of Amgen 16, and how are these characterized in preclinical studies?
Methodological Answer:
- Use high-throughput screening (HTS) assays to evaluate binding affinity and selectivity against proposed targets (e.g., kinase inhibition assays).
- Employ mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation.
- Validate target engagement in cell-based models (e.g., Western blotting for downstream signaling pathways) .
- Reference publicly available datasets from clinical trial registries (e.g., ClinicalTrials.gov ) for preliminary efficacy data .
Q. What experimental models are most appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
Methodological Answer:
- Use in vitro ADME assays (e.g., cytochrome P450 inhibition, plasma protein binding) to predict metabolic stability.
- Conduct in vivo PK studies in rodent models, with serial blood sampling for LC-MS/MS analysis of drug concentration.
- Correlate PD effects with PK parameters using dose-response studies in disease-relevant animal models (e.g., xenograft models for oncology applications) .
Q. How can researchers ensure reproducibility when testing this compound in cell culture systems?
Methodological Answer:
- Standardize cell line authentication (STR profiling) and culture conditions (e.g., media, passage number).
- Include positive/negative controls (e.g., known inhibitors or vehicle treatments) in each experiment.
- Use automated cell counters and viability assays (e.g., ATP-based luminescence) to minimize variability .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Methodological Answer:
- Re-examine dosing regimens (e.g., Cmax vs. AUC) using PK/PD modeling to identify toxic thresholds.
- Perform transcriptomic or proteomic profiling of treated tissues to identify off-target effects.
- Cross-validate findings with orthogonal assays (e.g., CRISPR-based gene editing to confirm target-specific toxicity) .
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in patient-derived organoids?
Methodological Answer:
Q. How can researchers optimize the experimental design for combinational therapies involving this compound?
Methodological Answer:
- Utilize factorial design (e.g., 2x2 matrix) to test synergy/additivity with other agents (e.g., Chou-Talalay method).
- Incorporate longitudinal endpoints (e.g., tumor volume, survival) to assess durability of response.
- Validate findings in co-culture systems or immunocompetent models to mimic the tumor microenvironment .
Methodological Best Practices
Q. What strategies are effective for validating computational predictions of this compound’s mechanism of action?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical testing?
Methodological Answer:
- Implement quality control (QC) protocols (e.g., HPLC purity checks, elemental analysis).
- Use reference standards from accredited suppliers (e.g., USP-grade compounds).
- Document synthesis conditions (e.g., temperature, catalysts) in metadata for reproducibility .
Data Presentation and Ethics
Q. What guidelines ensure transparent reporting of negative or inconclusive results in this compound studies?
Methodological Answer:
Q. How can researchers ethically navigate conflicts of interest when collaborating with Amgen?
Methodological Answer:
- Disclose all funding sources and roles (e.g., Amgen’s involvement in study design) in the manuscript.
- Use independent third parties for blinded data analysis where feasible.
- Follow ICMJE guidelines for authorship criteria to avoid bias .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
